Technical Guide: Boc-Leu-Pro-OH – Structural Analysis & Synthetic Protocols
Technical Guide: Boc-Leu-Pro-OH – Structural Analysis & Synthetic Protocols
Executive Summary
Boc-Leu-Pro-OH is a protected dipeptide intermediate critical in the synthesis of bioactive peptides, particularly those requiring
This guide provides a rigorous technical breakdown of the molecule's physicochemical properties, a validated synthesis workflow to overcome the steric hindrance of the N-alkylated proline amine, and a quality control framework ensuring >98% purity for downstream applications.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should verify these parameters upon receipt of any commercial batch.
| Parameter | Specification | Technical Note |
| Chemical Name | Boc-L-Leu-L-Pro-OH | N-tert-Butoxycarbonyl-L-leucyl-L-proline |
| CAS Number | 64205-66-9 | Verify specific salt forms (e.g., DCHA salt) which have different CAS #s. |
| Molecular Formula | Calculated based on anhydrous free acid. | |
| Molecular Weight | 328.41 g/mol | Monoisotopic mass: ~328.20 Da. |
| Physical State | White to off-white powder | Hygroscopic; store at -20°C under dessication. |
| Solubility | DCM, DMF, MeOH | Poor solubility in water; soluble in dilute base. |
| pKa (COOH) | ~3.8 | The C-terminal acid is relatively acidic due to the inductive effect of the amide. |
Structural Analysis & Stereochemistry
The Proline "Kink" and Cis/Trans Isomerization
Unlike primary amino acids, Proline is a secondary amine (pyrrolidine ring). When Leucine is coupled to Proline, the resulting peptide bond (
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Steric Hindrance: The N-terminal Boc-Leu moiety faces significant steric clash from the Proline
-carbons during coupling, often requiring highly active coupling agents (e.g., HATU or mixed anhydrides) rather than standard carbodiimides. -
Cis/Trans Isomerization: The energy barrier between the cis and trans isomers of the Xaa-Pro bond is lower than standard peptide bonds. While the trans isomer is generally favored (~80-90%) in solution, the cis population is non-negligible and can complicate NMR analysis, appearing as "impurity" peaks (rotamers).
Hydrophobic Clustering
The isobutyl side chain of Leucine and the pyrrolidine ring of Proline create a localized hydrophobic patch. In solution-phase synthesis, this dipeptide is highly soluble in organic solvents (DCM, EtOAc), facilitating easy extraction workups.
Synthetic Utility & Protocols
Synthesis Strategy: The "Ester-Saponification" Route
Direct coupling of Boc-Leu-OH to free Proline (H-Pro-OH) is inefficient due to the zwitterionic nature of the amino acid. The industry-standard protocol involves coupling to a Proline ester (H-Pro-OMe), followed by mild saponification.
Step 1: Coupling (Boc-Leu-OH + H-Pro-OMe)
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Reagents: Boc-Leu-OH (1.0 eq), H-Pro-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
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Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration).
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Mechanism: EDC activates the Leu-COOH. HOBt forms an active ester to suppress racemization (critical given the steric bulk).
Step 2: Saponification (Hydrolysis)
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Reagents: LiOH (3.0 eq) in THF/H2O (3:1).
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Condition: 0°C to RT, 2 hours.
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Workup: Acidify to pH 3 with KHSO4, extract into EtOAc.
Detailed Protocol: 10 mmol Scale
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Activation: Dissolve 2.31 g Boc-Leu-OH (10 mmol) and 1.62 g HOBt (12 mmol) in 50 mL DCM at 0°C. Add 2.30 g EDC·HCl (12 mmol). Stir for 15 min.
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Coupling: Add 1.82 g H-Pro-OMe·HCl (11 mmol) followed by 5.2 mL DIPEA (30 mmol). The solution should remain clear. Stir at RT for 4-6 hours.
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Quench & Wash: Dilute with 100 mL EtOAc. Wash sequentially with 1M KHSO4 (2x), Sat. NaHCO3 (2x), and Brine (1x). Dry over Na2SO4 and concentrate to yield Boc-Leu-Pro-OMe (Oil).
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Hydrolysis: Dissolve the oil in 30 mL THF. Add 10 mL of 1M LiOH aqueous solution. Monitor by TLC (EtOAc/Hexane).[1]
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Isolation: Once ester is consumed, evaporate THF. Acidify aqueous layer to pH ~2-3 with 1M KHSO4. Extract the white precipitate/oil into EtOAc.
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Final Product: Evaporate EtOAc. Triturate with Hexanes to induce crystallization of Boc-Leu-Pro-OH .
Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Figure 1: Step-by-step synthetic pathway for Boc-Leu-Pro-OH via methyl ester protection.
Quality Control (QC) & Validation
Trustworthiness in peptide chemistry relies on proving structure and purity. The following QC metrics are mandatory.
HPLC Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
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Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.
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Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic impurities suspected).
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Expectation: Single peak. Note: Broadening or splitting may occur due to cis/trans rotamers. Run at 60°C to collapse rotamers if necessary.
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode.
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Target Ion:
Da; Da. -
Fragment Check: Loss of Boc group (-100 Da) often yields a fragment at ~229 Da.
QC Decision Tree
Figure 2: Quality Control decision matrix for validating peptide intermediate purity.
References
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GuideChem. (2023). Boc-Leu-Pro-OH CAS 64205-66-9 Entry.[2] Retrieved from
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National Institutes of Health (NIH). (2005). Cis-trans isomerization and puckering of proline residue. PubMed. Retrieved from
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ChemicalBook. (2023). Boc-Leu-Leu-OH Properties (Analogous Dipeptide Reference). Retrieved from
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Royal Society of Chemistry. (2018).[1] General Method for the synthesis of leuprolide analogues (Supporting Info). Retrieved from
